molecular formula C17H14O3 B14381147 2-(Benzyloxy)naphthalene-1,4-diol CAS No. 88381-77-5

2-(Benzyloxy)naphthalene-1,4-diol

Cat. No.: B14381147
CAS No.: 88381-77-5
M. Wt: 266.29 g/mol
InChI Key: OYEVJKLESGKQBP-UHFFFAOYSA-N
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Description

2-(Benzyloxy)naphthalene-1,4-diol is an organic compound that belongs to the class of naphthalenes It features a naphthalene ring substituted with a benzyloxy group at the 2-position and hydroxyl groups at the 1 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)naphthalene-1,4-diol typically involves the following steps:

    Starting Material: The synthesis begins with naphthalene-1,4-diol as the starting material.

    Benzylation: The hydroxyl groups on the naphthalene-1,4-diol are protected by converting them into benzyloxy groups. This is achieved by reacting naphthalene-1,4-diol with benzyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate.

    Deprotection: The benzyloxy groups are then selectively deprotected to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as large-scale benzylation and deprotection reactions, can be applied to produce this compound in bulk.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)naphthalene-1,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Quinones are the major products formed during oxidation.

    Reduction: Dihydro derivatives are formed during reduction.

    Substitution: Various substituted naphthalenes are formed depending on the nucleophile used.

Scientific Research Applications

2-(Benzyloxy)naphthalene-1,4-diol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)naphthalene-1,4-diol involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, affecting their catalytic activity.

    Signal Transduction: It may modulate signal transduction pathways by interacting with specific receptors or signaling molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(Methoxy)naphthalene-1,4-diol: Similar structure but with a methoxy group instead of a benzyloxy group.

    2-(Ethoxy)naphthalene-1,4-diol: Similar structure but with an ethoxy group instead of a benzyloxy group.

    2-(Propoxy)naphthalene-1,4-diol: Similar structure but with a propoxy group instead of a benzyloxy group.

Uniqueness

2-(Benzyloxy)naphthalene-1,4-diol is unique due to the presence of the benzyloxy group, which imparts distinct chemical and physical properties. The benzyloxy group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

88381-77-5

Molecular Formula

C17H14O3

Molecular Weight

266.29 g/mol

IUPAC Name

2-phenylmethoxynaphthalene-1,4-diol

InChI

InChI=1S/C17H14O3/c18-15-10-16(20-11-12-6-2-1-3-7-12)17(19)14-9-5-4-8-13(14)15/h1-10,18-19H,11H2

InChI Key

OYEVJKLESGKQBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C(=C2)O)O

Origin of Product

United States

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